molecular formula C20H13FN4O3S2 B2920275 (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895014-72-9

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No.: B2920275
CAS No.: 895014-72-9
M. Wt: 440.47
InChI Key: ZJESWWCGNAZKBU-SOFGYWHQSA-N
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Description

This compound is a structurally complex acrylamide derivative featuring three key moieties:

  • A 5-nitrothiophen-2-yl substituent, introducing strong electron-withdrawing and aromatic characteristics.
  • A pyridin-3-ylmethyl group, enhancing solubility and binding interactions in biological systems.

Properties

IUPAC Name

(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S2/c21-15-4-1-5-16-19(15)23-20(30-16)24(12-13-3-2-10-22-11-13)17(26)8-6-14-7-9-18(29-14)25(27)28/h1-11H,12H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJESWWCGNAZKBU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(S4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry, where they exhibit potential as anticancer, antimicrobial, and anti-inflammatory agents. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₂FN₃O₂S
  • Molecular Weight : 305.33 g/mol
  • Functional Groups : Contains a fluorobenzothiazole moiety, nitrothiophene group, and pyridinylmethyl side chain.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways.
    • It may inhibit key enzymes or proteins that facilitate tumor growth.
  • Case Studies :
    • A study assessed the compound's efficacy against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated an IC₅₀ value of approximately 6.75 µM against A549 cells, showcasing its potent anticancer properties .
Cell LineIC₅₀ (µM)Activity Level
A5496.75High
HCC8275.13Moderate
NCI-H3584.01High

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains.

  • In Vitro Studies :
    • The compound was tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.
    • Comparative studies indicated stronger activity against Gram-positive bacteria, which may be attributed to the structural features of the compound.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects.

  • Mechanism :
    • The anti-inflammatory action is hypothesized to result from the inhibition of pro-inflammatory cytokines and mediators.
    • In animal models, the compound demonstrated a reduction in edema and inflammatory markers.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps including the formation of the benzothiazole ring through cyclization reactions . Understanding the SAR is crucial for optimizing its biological activity.

  • Key Modifications :
    • Substitutions on the benzothiazole and thiophene rings have been shown to enhance anticancer activity.
    • Fluorination at specific positions increases lipophilicity and bioavailability.

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 4-Fluorobenzo[d]thiazole, 5-nitrothiophene, pyridin-3-ylmethyl Not explicitly provided Not provided Dual N-alkylation; nitro group enhances electronic asymmetry
(E)-N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide 4-Fluorobenzo[d]thiazole, thiophene, dimethylaminopropyl C₁₉H₂₀FN₃OS₂ 389.51 Lack of nitro group; dimethylaminopropyl improves solubility
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide Chlorobenzyl, dichlorophenyl C₁₉H₁₃Cl₃N₂OS 435.74 Chlorine substituents increase hydrophobicity; no fluorobenzo[d]thiazole moiety
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) 4-Nitrophenyl, p-tolyl, propylamine Not provided Not provided Nitro group on phenyl; propylamine chain may influence flexibility

Key Observations :

  • The pyridin-3-ylmethyl group offers a unique binding profile compared to dimethylaminopropyl (in ) or chlorobenzyl (in ) substituents.

Key Observations :

  • Palladium-catalyzed methods (e.g., ) achieve high yields (up to 90%) but require specialized catalysts.
  • The target compound’s synthesis likely shares steps with and , such as Schiff base formation or N-alkylation, though exact conditions remain unclear.

Physicochemical Properties

  • Solubility : The pyridin-3-ylmethyl group may improve aqueous solubility compared to wholly hydrophobic analogs (e.g., ).
  • Stability: Fluorine in the benzo[d]thiazole ring enhances metabolic stability relative to non-fluorinated analogs .

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